molecular formula C16H15FO B1327641 3-(4-Fluorophenyl)-2'-methylpropiophenone CAS No. 898767-85-6

3-(4-Fluorophenyl)-2'-methylpropiophenone

Cat. No. B1327641
M. Wt: 242.29 g/mol
InChI Key: QDIPWBWHTMAMRX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2'-methylpropiophenone is a chemical compound that is part of a broader class of organic molecules known for their aromatic characteristics and potential utility in various chemical reactions and applications. While the specific compound is not directly mentioned in the provided papers, insights into its properties and reactions can be inferred from related studies.

Synthesis Analysis

The synthesis of compounds related to 3-(4-Fluorophenyl)-2'-methylpropiophenone can involve palladium-catalyzed reactions, as seen in the study of 2-hydroxy-2-methylpropiophenone undergoing arylation with aryl bromides . Similarly, the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol through oxidative polycondensation indicates the reactivity of 4-fluorophenyl moieties under certain conditions . The condensation reactions to form substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds also provide a glimpse into the synthetic routes that might be applicable to the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Fluorophenyl)-2'-methylpropiophenone can be elucidated using spectroscopic techniques such as FTIR, NMR, and X-ray crystallography . These methods allow for the determination of the molecular geometry, intermolecular interactions, and the stabilization of the structure through hydrogen bonding or other non-covalent interactions.

Chemical Reactions Analysis

The reactivity of the 4-fluorophenyl group in various chemical reactions is highlighted in several studies. For instance, the fluorination of aromatic compounds from 1-aryl-3,3-dimethyltriazenes suggests potential pathways for introducing fluorine atoms into complex molecules . The synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol demonstrates the formation of new C-N and C-O bonds, which could be relevant for the functionalization of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their thermal stability, molecular weight, and elemental composition, can be determined through various analytical techniques . The study of oligo-2-[(4-fluorophenyl) imino methylene] phenol, for example, provides data on molecular weights and thermal degradation, which could be extrapolated to understand the behavior of 3-(4-Fluorophenyl)-2'-methylpropiophenone under similar conditions .

Scientific Research Applications

1. Chemical Reactions and Synthesis

3-(4-Fluorophenyl)-2'-methylpropiophenone is utilized in various chemical reactions and synthesis processes. For instance, it is involved in the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via C-C and C-H bond cleavages, producing tetraarylethanes and isochroman-3-ones (Wakui et al., 2004). Additionally, it is used in the synthesis of antiandrogen compounds, where its derivatives exhibit significant activity against certain androgen-responsive diseases (Tucker et al., 1988).

2. Radiopharmaceutical Applications

In the field of radiopharmaceuticals, derivatives of 3-(4-Fluorophenyl)-2'-methylpropiophenone, such as fluoroarylketones, are being explored. These derivatives are key intermediates in producing radiopharmaceuticals, offering potential for applications in nuclear medicine (Banks & Hwang, 1994).

3. Anticancer Drug Development

In the realm of anticancer drug development, derivatives of this compound, such as 2-phenylquinolin-4-ones, have led to drug candidates with significant inhibitory activity against various tumor cell lines. This highlights the compound's potential in developing new anticancer therapies (Chou et al., 2010).

4. Application in Neuropharmacology

The compound and its analogues have been studied in neuropharmacology, particularly in the context of selective serotonin reuptake inhibitors (SSRIs). Such studies contribute to understanding the binding affinities and mechanisms of SSRIs, aiding in the development of more effective antidepressants (Keverline-Frantz et al., 1998).

5. Investigation of Novel Cathinones

Research on novel cathinones, some of which are derivatives of 3-(4-Fluorophenyl)-2'-methylpropiophenone, has increased due to their bioactive properties. These derivatives are of great interest in pharmaceutical research for developing new therapeutic agents (Brandt et al., 2011).

6. Development of Met Kinase Inhibitors

Derivatives of this compound have been identified as potent and selective Met kinase inhibitors, showing promise for cancer treatment. One such derivative has been advanced into clinical trials due to its efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

7. Comparative Metabolism Studies

The metabolism of related compounds has been studied in various species, including humans, to understand species-specific biotransformation pathways. Such studies are crucial in developing drugs with optimal pharmacokinetics and safety profiles (Lavrijsen et al., 1992).

properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIPWBWHTMAMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644562
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2'-methylpropiophenone

CAS RN

898767-85-6
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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